molecular formula C9H7F3O3 B1304646 4-(Trifluoromethoxy)phenylacetic acid CAS No. 4315-07-5

4-(Trifluoromethoxy)phenylacetic acid

Cat. No. B1304646
CAS RN: 4315-07-5
M. Wt: 220.14 g/mol
InChI Key: ZMTIBXQPXBUWPQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylacetic acid is a compound that is related to various trifluoromethylated phenylboronic acids and phenylacetic acid derivatives. These compounds are of interest due to their physicochemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, α-(Trifluoromethyl)phenylacetic acid was synthesized from the cyanohydrin of ααα-trifluoroacetophenone, which involved steps such as hydrogenolysis and acidic hydrolysis to achieve good overall yield . Another related compound, 2, 4, 5-Trifluorophenylacetic acid, was synthesized from 1, 2, 4, 5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes, providing a new pathway for its synthesis .

Molecular Structure Analysis

The molecular and crystal structures of related (trifluoromethoxy)phenylboronic acids were determined using single crystal XRD methods. It was found that hydrogen-bonded dimers are the basic structural motifs in the solid state. For the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is formed, which is weaker than that in the analogous -OCH3 derivative .

Chemical Reactions Analysis

In the context of chemical reactions, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the trifluoromethyl group can influence the reactivity of related compounds . Additionally, trifluoromethanesulfonic acid was used to catalyze Friedel-Crafts alkylations, indicating that trifluoromethylated compounds can participate in such reactions .

Physical and Chemical Properties Analysis

The introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids influences their acidity, which varies depending on the position of the substituent. The ortho isomer was found to be the least acidic among the isomers studied . The physicochemical properties of these compounds, such as their acidity, are important for their potential applications in various chemical reactions and interactions with biological targets, as indicated by docking studies showing possible interactions with bacterial enzymes .

Scientific Research Applications

Biodegradation of Aromatic Compounds

Biodegradation by Escherichia coli : A comprehensive review of the catabolism of aromatic compounds by Escherichia coli covers several aromatic acids and amines. This indicates the organism's ability to utilize such compounds as carbon and energy sources, highlighting the ecological and biochemical research relevance of understanding the degradation pathways of aromatic compounds, including potentially 4-(Trifluoromethoxy)phenylacetic acid (Díaz et al., 2001).

Environmental Fate and Toxicology

Herbicide 2,4-D Research : Though directly focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), studies provide insights into the environmental fate, toxicological profiles, and degradation of herbicides. This information can be valuable for research into the environmental impact and degradation pathways of related phenylacetic acid derivatives (Islam et al., 2017).

Chemical Stability and Degradation

Stability of Nitisinone : A study on the stability and degradation products of nitisinone, a compound with a trifluoromethoxy group similar to 4-(Trifluoromethoxy)phenylacetic acid, provides insights into the stability of such compounds under different conditions, identifying major degradation products and their stability. This could inform research into the chemical stability and potential degradation pathways of 4-(Trifluoromethoxy)phenylacetic acid and similar compounds (Barchańska et al., 2019).

Pharmacological Potential

Phenolic Acids and Biological Effects : Chlorogenic acid, a phenolic compound, has been extensively studied for its diverse biological and pharmacological effects. This suggests that research into phenolic acids like 4-(Trifluoromethoxy)phenylacetic acid could explore similar therapeutic potentials, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018).

Safety And Hazards

4-(Trifluoromethoxy)phenylacetic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIBXQPXBUWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380471
Record name 4-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenylacetic acid

CAS RN

4315-07-5
Record name 4-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LM Bishop, JC Yeager, X Chen, JN Wheeler… - Langmuir, 2012 - ACS Publications
Citric acid is a widely used surface-modifying ligand for growth and processing of a variety of nanoparticles; however, the inability to easily prepare derivatives of this molecule has …
Number of citations: 81 pubs.acs.org
S Demkowicz, M Daśko, W Kozak… - Chemical Biology & …, 2016 - Wiley Online Library
In the present work, we report the initial results of our study on a series of 3‐phenylcoumarin sulfamate‐based compounds containing C‐F bonds as novel inhibitors of steroid sulfatase. …
Number of citations: 18 onlinelibrary.wiley.com
M Daśko, M Przybyłowska, J Rachon, M Masłyk… - European Journal of …, 2017 - Elsevier
In the present work, we report convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or …
Number of citations: 23 www.sciencedirect.com
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
CC Hernandez, RA Tarfa, JMI Limcaoco, R Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
… Alternatively, aniline 12 generated from 11a was coupled with 4-trifluoromethoxy phenylacetic acid 13 and acid chlorides 14 and 15 to form amides PM-57, PM-29, and PM-28, …
Number of citations: 4 www.sciencedirect.com
TA Smith, X Yang, H Wu, B Pouw… - Journal of medicinal …, 2008 - ACS Publications
The phenylethylene diamines are a class of σ receptor ligands with excellent selectivity over other biological systems and with anti-cocaine actions that involve antagonism of σ 1 …
Number of citations: 8 pubs.acs.org
M Ni, E Esposito, VP Raj, L Muzi, F Zunino… - Bioorganic & Medicinal …, 2015 - Elsevier
Among the natural histone deacetylase inhibitors (HDACi), the bicyclic depsipeptide macrolactone FK228 stands out for its unique chemical structure and mechanism of action. In order …
Number of citations: 19 www.sciencedirect.com
PE Mahaney, LK Gavrin, EJ Trybulski… - Journal of medicinal …, 2008 - ACS Publications
Further exploration of the cycloalkanol ethylamine scaffold, of which venlafaxine (1) is a member, was undertaken to develop novel and selective norepinephrine reuptake inhibitors (…
Number of citations: 24 pubs.acs.org
A Merzlikine, YA Abramov, SJ Kowsz… - International journal of …, 2011 - Elsevier
A new set of 142 experimentally determined complexation constants between sulfobutylether-β-cyclodextrin and diverse organic guest molecules, and 78 observations reported in …
Number of citations: 30 www.sciencedirect.com
M Zeniya, E Matsuura, RL Coppel, M Eric… - J …, 2005 - talkingaboutthescience.com
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 7 talkingaboutthescience.com

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